molecular formula C16H22BBrO5 B578315 Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate CAS No. 1218789-53-7

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Cat. No.: B578315
CAS No.: 1218789-53-7
M. Wt: 385.061
InChI Key: HPHRPAOKTKCCHZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is an organic compound that features a brominated phenoxy group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the meta position.

    Borylation: The brominated phenol is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

    Esterification: Finally, the boronate ester is reacted with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for the bromination and borylation steps, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The phenoxy group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Cross-Coupling: Biaryl compounds or other complex organic molecules.

    Oxidation/Reduction: Modified phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
  • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane

Uniqueness

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is unique due to the presence of both a bromine atom and a boronate ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

Biological Activity

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article provides a detailed overview of its biological activity, including synthesis methods, chemical properties, and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a boronate ester, which contribute to its reactivity and potential biological applications. The presence of the bromine atom allows for various substitution reactions, while the boronate group is crucial for cross-coupling reactions often used in drug development.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H22BBrO5
Molecular Weight373.07 g/mol
CAS Number1218789-53-7

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : Starting from phenol or its derivatives to introduce the bromine atom at the meta position.
  • Borylation : Using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
  • Esterification : Reacting the boronate ester with ethyl bromoacetate under basic conditions to yield the final product.

These steps can be optimized for yield and purity in an industrial setting by employing continuous flow reactors and automated purification systems .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance:

  • A cell-based screen demonstrated that compounds with similar structures significantly inhibited the growth of various tissue-derived cancer cells while sparing normal cells .
  • The mechanism involves induction of DNA damage through interstrand cross-linking facilitated by reactive intermediates formed during metabolic activation .

The biological activity is believed to be linked to the compound's ability to form reactive oxygen species (ROS) upon activation. This leads to DNA damage and subsequent apoptosis in cancer cells. The presence of electron-donating groups enhances this activity by stabilizing reactive intermediates .

Case Studies

  • Study on DNA Cross-Linking :
    • Researchers investigated the efficacy of arylboronates in inducing DNA cross-linking. It was found that compounds with bromine as a leaving group exhibited enhanced cellular activity compared to those with less reactive groups .
    • The study concluded that Ethyl 2-(3-bromo-5-(4,4,

Properties

IUPAC Name

ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BBrO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHRPAOKTKCCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BBrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675276
Record name Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-53-7
Record name Ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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